Welcome to the BenchChem Online Store!
molecular formula C11H13BrClNO2 B2644610 Tert-butyl 5-bromo-2-chlorophenylcarbamate CAS No. 740806-51-3

Tert-butyl 5-bromo-2-chlorophenylcarbamate

Cat. No. B2644610
M. Wt: 306.58
InChI Key: QPLKXDQLRIQYIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08044041B2

Procedure details

A solution of 5-Bromo-2-Chloro benzoic acid (24 g, 0.1 mol), di-phenylphosphoryl azide (28 mL, 1.3 eq), and Et3N (140 mL, 10 eq) in tert-butanol (300 mL) was refluxed for 3 hrs. The resulting solution was concentrated under reduced pressure, diluted with ether (300 mL) and washed with HCl 1N (300 mL), saturated solution of NaHCO3 (200 mL), and brine (200 mL). The organic layers was dried over anhydrous sodium sulfate and concentrated. Chromatography on silica (EtOAc/n-hexane) yielded, (26 g, 85%).
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([Cl:11])=[C:6]([CH:10]=1)C(O)=O.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:19])C=CC=CC=1.CC[N:31]([CH2:34]C)CC.[C:36]([OH:40])([CH3:39])([CH3:38])[CH3:37]>>[C:36]([O:40][C:34](=[O:19])[NH:31][C:6]1[CH:10]=[C:2]([Br:1])[CH:3]=[CH:4][C:5]=1[Cl:11])([CH3:39])([CH3:38])[CH3:37]

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
BrC=1C=CC(=C(C(=O)O)C1)Cl
Name
Quantity
28 mL
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
140 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
diluted with ether (300 mL)
WASH
Type
WASH
Details
washed with HCl 1N (300 mL), saturated solution of NaHCO3 (200 mL), and brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Chromatography on silica (EtOAc/n-hexane) yielded

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)OC(NC1=C(C=CC(=C1)Br)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.